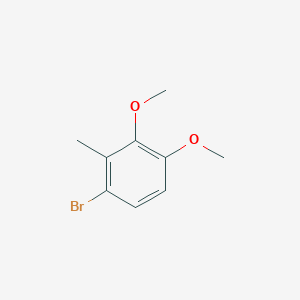

1-Bromo-3,4-dimethoxy-2-methylbenzene

Übersicht

Beschreibung

1-Bromo-3,4-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-dimethoxy-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3,4-dimethoxy-2-methylbenzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction typically occurs at room temperature and yields the desired brominated product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3,4-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of 3,4-dimethoxy-2-methylphenol or 3,4-dimethoxy-2-methylamine.

Oxidation: Formation of 3,4-dimethoxy-2-methylbenzaldehyde or 3,4-dimethoxy-2-methylbenzoic acid.

Reduction: Formation of 3,4-dimethoxy-2-methylbenzene.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Bromo-3,4-dimethoxy-2-methylbenzene is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Electrophilic Aromatic Substitution : This compound can undergo electrophilic aromatic substitution reactions to form a variety of substituted products. Common methods include bromination using Lewis acid catalysts such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) under controlled conditions.

| Reaction Type | Product Example |

|---|---|

| Nucleophilic Substitution | 3,4-Dimethoxy-2-methylphenol |

| Oxidation | 3,4-Dimethoxy-2-methylbenzaldehyde |

| Reduction | 3,4-Dimethoxy-2-methylbenzene |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for developing therapeutic agents. Notable applications include:

- Synthesis of Antimalarial Compounds : It has been used in the preparation of compounds targeting Plasmodium falciparum, demonstrating potential antimalarial activity .

- Inhibition of Cytochrome P450 Enzymes : Research indicates that this compound may inhibit CYP1A2 enzymes involved in drug metabolism, which could influence the pharmacokinetics of various drugs.

| Application Area | Example Compound | Outcome |

|---|---|---|

| Antimalarial Research | 3-Benzylmenadione (Plasmodione) | Affects redox equilibrium |

| Drug Metabolism | CYP1A2 Inhibitor | Alters drug efficacy |

Industrial Applications

In industrial contexts, this compound is employed in the production of agrochemicals and dyes. Its versatility as a building block facilitates the synthesis of various chemical substances used in agriculture and materials science.

Biological Studies

This compound also plays a role in biological research:

- Metabolic Pathways : It is utilized to study enzyme-catalyzed reactions and metabolic pathways, aiding in the understanding of biochemical processes.

Case Study 1: Synthesis of Carbazomycin A

This compound has been effectively used as an intermediate in synthesizing carbazomycin A, showcasing its utility in developing biologically active compounds. The synthesis demonstrated an overall yield of approximately 80% on a multi-gram scale.

Case Study 2: Development of Coenzyme Qn Family

In another study, this compound was instrumental in preparing members of the Coenzyme Qn family. Its application highlighted its significance in biochemical research and potential therapeutic developments.

Wirkmechanismus

The mechanism of action of 1-Bromo-3,4-dimethoxy-2-methylbenzene involves its interaction with specific molecular targets and pathways. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxy groups are converted to more oxidized forms, altering the compound’s chemical properties .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2,4-dimethoxybenzene: Similar structure but lacks the methyl group at the 2-position.

1-Bromo-3,4-dimethoxybenzene: Similar structure but lacks the methyl group at the 2-position.

1-Bromo-3,4-dimethoxy-2-ethylbenzene: Similar structure but has an ethyl group instead of a methyl group at the 2-position.

Uniqueness: 1-Bromo-3,4-dimethoxy-2-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Biologische Aktivität

1-Bromo-3,4-dimethoxy-2-methylbenzene, also known as 4-Bromoveratrole, is an organic compound with significant biological activity. Its unique structure, characterized by a bromine atom and two methoxy groups attached to a dimethyl-substituted benzene ring, contributes to its reactivity and interaction with various biological targets. This article explores the biological activities of this compound, emphasizing its potential applications in medicinal chemistry and pharmacology.

Synthesis Methods

This compound can be synthesized through several methods, predominantly via electrophilic aromatic substitution. A common approach involves the bromination of 3,4-dimethoxy-2-methylbenzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride. This method typically yields high purity and significant yields on a multi-gram scale.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a critical role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially affecting therapeutic outcomes and toxicity profiles.

Antioxidant and Anti-inflammatory Properties

Compounds with similar structures have demonstrated antioxidant and anti-inflammatory properties. These activities suggest that this compound may have potential applications in treating conditions associated with oxidative stress and inflammation .

Cytotoxicity Studies

In vitro studies have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, it has been noted to selectively inhibit the proliferation of human lung adenocarcinoma cells (A549) with an IC50 value of less than 10 µM . This cytotoxicity is crucial for developing new anticancer therapies.

Study on Drug Interactions

A study investigating the interaction profiles of this compound revealed its potential to influence drug metabolism significantly. The inhibition of CYP1A2 can lead to increased plasma levels of drugs metabolized by this enzyme, necessitating careful consideration in polypharmacy scenarios.

Antioxidant Activity Evaluation

In a comparative study assessing the antioxidant capacity of various compounds, this compound showed promising results in scavenging free radicals. This property is essential for its potential application in formulations aimed at reducing oxidative damage in biological systems .

Summary of Biological Activities

| Activity | Mechanism/Target | IC50 Values |

|---|---|---|

| Cytochrome P450 Inhibition | CYP1A2 | Not specified |

| Antioxidant Activity | Free radical scavenging | Not specified |

| Cytotoxicity | A549 (lung adenocarcinoma) | <10 µM |

| Anti-inflammatory Potential | Various pathways | Not specified |

Eigenschaften

IUPAC Name |

1-bromo-3,4-dimethoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6-7(10)4-5-8(11-2)9(6)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIYVHQIOHSCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356548 | |

| Record name | 1-bromo-3,4-dimethoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74866-17-4 | |

| Record name | 1-bromo-3,4-dimethoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.